1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of various substituents. The synthetic route typically starts with the preparation of the pyrrolidinone core, followed by the sequential addition of the ethoxyphenyl, hydroxy, and benzyloxy groups under controlled reaction conditions. Industrial production methods may involve optimizing these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidinone-containing compounds.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive molecules.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrrolidinone derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which may confer unique properties compared to other pyrrolidinone derivatives.
Properties
Molecular Formula |
C28H36N2O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O5/c1-6-34-22-12-8-20(9-13-22)25-24(27(32)28(33)30(25)17-7-16-29(4)5)26(31)21-10-14-23(15-11-21)35-18-19(2)3/h8-15,19,25,31H,6-7,16-18H2,1-5H3/b26-24- |
InChI Key |
BGRDULFUQAJLCI-LCUIJRPUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.